1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid
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Overview
Description
1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine moiety and the carboxylic acid group. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-3-carboxylic acid: A closely related compound with a similar structure but different position of the carboxylic acid group.
2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1-[2-[2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-methyl-2-[(3-methylphenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-6-15(9-14)10-19(2)7-4-8-22(19)17(23)13-21-12-16(11-20-21)18(24)25/h3,5-6,9,11-12H,4,7-8,10,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYSVHLEWOHNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)CN3C=C(C=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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